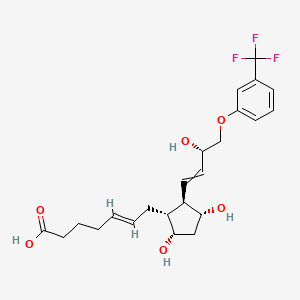

15(S)-Fluprostenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H29F3O6 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1+,11-10?/t16-,18+,19+,20-,21+/m0/s1 |

InChI Key |

WWSWYXNVCBLWNZ-QPBPIFPESA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)C=C[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C/CCCC(=O)O)O |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of 15(S)-Fluprostenol?

An In-depth Technical Guide on the Mechanism of Action of 15(S)-Fluprostenol

Introduction

This compound is a synthetic analog of prostaglandin F2α (PGF2α). It is the 15(S)-epimer of the more potent and widely studied 15(R)-Fluprostenol (also known as Travoprost acid). Prostaglandin analogs are a critical class of therapeutic agents, particularly in ophthalmology for the management of glaucoma. This guide provides a detailed examination of the molecular mechanism of action of this compound, focusing on its interaction with its target receptor and the subsequent intracellular signaling cascades. This document is intended for researchers, scientists, and professionals in drug development.

Primary Mechanism of Action: FP Receptor Agonism

The primary mechanism of action for Fluprostenol isomers is agonism at the Prostaglandin F Receptor (FP receptor), a member of the G protein-coupled receptor (GPCR) superfamily. These receptors are characterized by their seven-transmembrane domains. While both the 15(S) and 15(R) epimers can act as agonists at the FP receptor, the 15(S) isomer generally exhibits significantly lower potency.[1][2]

Upon binding, this compound induces a conformational change in the FP receptor, which facilitates its coupling to and activation of the heterotrimeric G protein, Gq/11. This initiates a well-defined signaling cascade that leads to the generation of intracellular second messengers.

The Gq/11 Signaling Pathway

Activation of the Gq/11 protein by the agonist-bound FP receptor triggers the following sequence of events:

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq (Gαq) dissociates and activates the enzyme phospholipase C-beta (PLCβ).

-

PIP2 Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, leading to a rapid release of stored Ca2+ into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+ levels, activates members of the Protein Kinase C (PKC) family.

Activated PKC and elevated intracellular calcium can then phosphorylate a multitude of downstream target proteins, leading to a variety of cellular responses, including smooth muscle contraction, gene expression changes, and cell proliferation.[3] In the context of glaucoma treatment, this pathway in trabecular meshwork and ciliary muscle cells is believed to remodel the extracellular matrix, which increases uveoscleral outflow of aqueous humor and thereby reduces intraocular pressure.[4]

Quantitative Pharmacological Data

The following table summarizes the binding affinities and functional potencies of Fluprostenol and related compounds at the FP receptor. It is important to note that most detailed studies have focused on the 15(R)-epimer ((+)-Fluprostenol or Travoprost acid) due to its higher potency. Data for the 15(S)-epimer is less common, but it is consistently characterized as being less active than its 15(R) counterpart.[1][2]

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Cell Type / Tissue | Reference |

| (+)-Fluprostenol (15R) | Human FP | Binding | Ki | 35 ± 5 | - | [5] |

| (+)-Fluprostenol (15R) | Human FP | Binding | Ki | 49.9 | - | [6] |

| (+)-Fluprostenol (15R) | Human FP | Ca²⁺ Mobilization | EC₅₀ | 17.5 | Cloned human ocular FP receptors | [6] |

| (+)-Fluprostenol (15R) | Human FP | PI Turnover | EC₅₀ | 1.4 | Human Ciliary Muscle Cells | [5] |

| (+)-Fluprostenol (15R) | Human FP | PI Turnover | EC₅₀ | 3.6 | Human Trabecular Meshwork Cells | [5] |

| (R/S)-Fluprostenol | FP | - | - | 98 ± 9 | - | [7] |

| This compound | FP | Agonist | Potency | Lower than 15(R) epimer | - | [2] |

Note: PI = Phosphoinositide. Ki represents the inhibition constant, a measure of binding affinity. EC₅₀ represents the half-maximal effective concentration, a measure of functional potency.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of standard pharmacological assays designed to probe GPCR function.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for its receptor.

-

Objective: To measure the displacement of a known high-affinity radiolabeled ligand (e.g., [³H]-PGF2α) from the FP receptor by unlabeled this compound.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the FP receptor are prepared from cultured cells or tissues.

-

Incubation: Membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is terminated, and receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This is a common functional assay for Gq-coupled receptors, measuring the increase in cytosolic calcium upon receptor activation.

-

Objective: To determine the potency (EC₅₀) and efficacy of this compound in stimulating a calcium response.

-

Methodology:

-

Cell Culture: Adherent cells stably or transiently expressing the FP receptor are grown in microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM), which exhibits increased fluorescence upon binding to Ca²⁺.[8]

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Signal Detection: The change in fluorescence intensity over time is measured using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).

-

Data Analysis: A concentration-response curve is generated by plotting the peak fluorescence response against the logarithm of the agonist concentration. The EC₅₀ value is determined from this curve.

-

Inositol Phosphate (IP) Accumulation Assay

This assay directly measures the product of PLC activity, providing a robust readout of Gq pathway activation.

-

Objective: To quantify the accumulation of inositol phosphates in response to FP receptor stimulation by this compound.

-

Methodology:

-

Cell Labeling: Cells expressing the FP receptor are pre-incubated with [³H]-myo-inositol to radiolabel the cellular phosphoinositide pool.

-

Stimulation: Cells are treated with varying concentrations of this compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, causing IP to accumulate.

-

Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Purification: The total [³H]-inositol phosphates are separated from the precursor using anion-exchange chromatography.

-

Quantification & Analysis: The radioactivity of the IP fraction is measured by scintillation counting, and a concentration-response curve is generated to determine the EC₅₀.

-

Conclusion

The mechanism of action of this compound is centered on its role as an agonist for the Gq-coupled prostaglandin FP receptor. Its binding initiates the canonical phospholipase C signaling pathway, leading to increased intracellular calcium and activation of protein kinase C. While it shares this mechanism with its more potent 15(R) epimer, its reduced affinity and potency are key distinguishing features. The quantitative analysis of its activity and the elucidation of its signaling cascade are achieved through a combination of well-established experimental protocols, including radioligand binding, calcium mobilization, and inositol phosphate accumulation assays.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (+)-Fluprostenol | CAS 54276-17-4 | Tocris Bioscience [tocris.com]

- 7. Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

A Technical Guide to 15(S)-Fluprostenol: A Prostaglandin F2α Analog

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 15(S)-Fluprostenol, a synthetic analog of Prostaglandin F2α (PGF2α). It details the compound's mechanism of action through the prostaglandin F receptor (FP receptor), its associated signaling pathways, and the experimental methodologies used for its characterization. This guide is intended to serve as a core resource for professionals engaged in pharmacological research and the development of therapeutic agents targeting the prostanoid system.

Introduction to this compound

This compound is a stereoisomer of Fluprostenol, a potent synthetic analog of PGF2α.[1] Specifically, it is the epimer with an (S)-configuration at the carbon-15 position. It is considered a potential active metabolite of its corresponding prodrug, this compound isopropyl ester.[1][2] While it is expected to act as an agonist at the FP receptor, it exhibits lower potency compared to its 15(R) epimer, (+)-Fluprostenol, which is the active form of the glaucoma medication Travoprost.[1][2] Like other PGF2α analogs, its biological effects are mediated through the activation of the FP receptor, a G-protein coupled receptor (GPCR) involved in diverse physiological processes.[3][4]

Mechanism of Action: FP Receptor Signaling

The biological actions of PGF2α and its analogs are initiated by binding to the FP receptor.[4] The FP receptor is predominantly coupled to the Gq/11 subtype of G-proteins, which, upon activation, initiates a well-defined signaling cascade.[3][5]

-

Gq Protein Activation: Ligand binding induces a conformational change in the FP receptor, leading to the activation of the associated Gq protein.

-

Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase Cβ (PLCβ).[3]

-

Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3][6] This transient increase in intracellular Ca2+ is a hallmark of FP receptor activation.[6]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased Ca2+ levels, activates members of the Protein Kinase C (PKC) family, which then phosphorylate various downstream target proteins, leading to cellular responses.[5]

Beyond the canonical Gq pathway, FP receptor activation can also engage other signaling pathways, including the trans-activation of the epidermal growth factor receptor (EGFR) and subsequent stimulation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[7][8] In some cellular contexts, coupling to G12/G13 to activate the small GTPase Rho has also been reported.[5]

Pharmacological Data

Quantitative pharmacological data for this compound is limited in publicly available literature. However, data for its more potent 15(R) epimer, (+)-Fluprostenol (also known as Travoprost acid), provides a crucial benchmark for understanding its activity at the FP receptor.

Table 1: Comparative Receptor Affinity and Potency

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |

|---|---|---|---|---|---|

| (+)-Fluprostenol | FP Receptor | Radioligand Binding | Kᵢ | 49.9 | |

| FP Receptor | Functional (Calcium) | EC₅₀ | 2.4 | ||

| Cloned Human Ocular FP | Functional (Calcium) | EC₅₀ | 17.5 |

| This compound | FP Receptor | Functional | EC₅₀ | Lower potency than 15(R) epimer |[1][2] |

The primary therapeutic application of potent FP receptor agonists is the reduction of intraocular pressure (IOP) in the treatment of glaucoma.[9] The isopropyl ester prodrugs of FP agonists, such as Travoprost and Latanoprost, are used clinically.

Table 2: Clinical Efficacy of Related FP Agonist Prodrugs in IOP Reduction

| Drug (Prodrug) | Active Metabolite | Baseline Mean IOP (mmHg) | Mean IOP Reduction at 12 Weeks (mmHg) | Reference |

|---|---|---|---|---|

| Travoprost 0.004% | (+)-Fluprostenol | 25.5 | 8.0 | [9] |

| Latanoprost 0.005% | Latanoprost Acid | 25.7 | 8.6 | [9] |

| Bimatoprost 0.03% | Bimatoprost Acid | 25.7 | 8.7 |[9] |

Note: Data from a 12-week, randomized, masked-evaluator study comparing the three prostaglandin analogs.[9]

Key Experimental Protocols

Characterization of FP receptor agonists like this compound relies on standardized in vitro assays to determine receptor binding affinity and functional potency.

This assay quantifies the affinity of a test compound (e.g., this compound) for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the inhibition constant (Kᵢ) of this compound at the human FP receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human FP receptor (e.g., HEK293-FP).

-

Radioligand: [³H]-PGF2α or other suitable radiolabeled FP agonist.

-

Test Compound: this compound, serially diluted.

-

Non-specific binding control: A high concentration of an unlabeled FP agonist (e.g., PGF2α).

-

Assay Buffer (e.g., Tris-HCl with MgCl₂ and EDTA).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and fluid.

-

-

Methodology:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

-

Controls: Prepare wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled agonist).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound fraction.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

-

This functional assay measures the ability of an agonist to activate the Gq-coupled FP receptor and elicit a downstream signal, specifically the release of intracellular calcium.[6]

-

Objective: To determine the potency (EC₅₀) of this compound in activating the FP receptor.

-

Materials:

-

A cell line expressing the FP receptor (e.g., HEK293-FP or A7r5 cells).

-

Cell culture medium and 96- or 384-well black-walled, clear-bottom assay plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10][11]

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test Compound: this compound, serially diluted.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[6][11]

-

-

Methodology:

-

Cell Plating: Seed the FP receptor-expressing cells into the assay plates and culture overnight to allow for adherence.

-

Dye Loading: Remove the culture medium and add the Fluo-4 AM dye solution diluted in assay buffer. Incubate the cells in the dark (e.g., 37°C for 60 minutes) to allow the dye to enter the cells and be de-esterified.

-

Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

-

Baseline Measurement: Place the plate into the fluorescence reader and measure the baseline fluorescence of each well.

-

Compound Addition: Program the instrument to automatically inject the various concentrations of this compound into the wells while simultaneously recording the fluorescence signal in real-time.

-

Signal Detection: Monitor the change in fluorescence intensity over time (typically 60-180 seconds). Agonist binding will trigger Ca2+ release, causing the Fluo-4 to fluoresce brightly.[10]

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the response against the log concentration of this compound to generate a dose-response curve.

-

Calculate the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

-

-

Conclusion

This compound is a PGF2α analog that functions as an agonist for the FP receptor. Its mechanism of action is centered on the activation of the Gq/PLC/IP3 signaling cascade, leading to a measurable increase in intracellular calcium. While it is structurally similar to the potent therapeutic agent (+)-Fluprostenol (Travoprost acid), its 15(S) stereochemistry confers lower biological potency. The experimental protocols detailed herein, including competitive binding and calcium mobilization assays, represent the standard methodologies for quantifying the pharmacological properties of such compounds. A comprehensive understanding of these characteristics is vital for drug development professionals working on novel prostanoid receptor modulators.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 5. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ophed.net [ophed.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of 15(S)-Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 15(S)-Fluprostenol, a stereoisomer of the potent prostaglandin F2α analogue, fluprostenol. While the 15(R)-epimer is the pharmacologically active component of the ophthalmic drug travoprost (used for the treatment of glaucoma and ocular hypertension), the 15(S)-isomer is primarily recognized as a less active metabolite and a potential impurity in the manufacturing process of travoprost. This guide details the history of its identification, stereoselective synthetic methodologies, and the pharmacological context of its activity at the prostanoid FP receptor. It is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction: The Context of Prostaglandin Analogues

Prostaglandin F2α (PGF2α) analogues are a critical class of therapeutic agents, particularly in ophthalmology for their efficacy in reducing intraocular pressure (IOP). Their mechanism of action involves agonizing the prostanoid FP receptor, which leads to an increase in the uveoscleral outflow of aqueous humor from the eye. Travoprost is a leading synthetic PGF2α analogue that is administered as an isopropyl ester prodrug. In the eye, it is hydrolyzed by corneal esterases to its active free acid, fluprostenol. The stereochemistry at the C-15 position of the ω-side chain is a crucial determinant of biological activity, with the 15(R)-hydroxyl configuration conferring high potency at the FP receptor. This compound, the C-15 epimer of fluprostenol, is therefore of significant interest in the study of structure-activity relationships and as a key reference standard in the quality control of travoprost manufacturing.

Discovery and Identification

The discovery of this compound is intrinsically linked to the development of travoprost. During the extensive research and development of travoprost as a potent ocular hypotensive agent, the synthesis and pharmacological evaluation of various stereoisomers were undertaken to establish a clear understanding of the structure-activity relationship.

It was determined that travoprost is the isopropyl ester of the 15(R)-epimer of fluprostenol. Consequently, this compound was identified as the corresponding, less active 15(S)-epimer. Its isopropyl ester is considered a potential impurity in the commercial preparations of travoprost.[1][2] The characterization of such impurities is a critical aspect of pharmaceutical development to ensure the safety and efficacy of the final drug product.

Chemical Synthesis of this compound

The synthesis of this compound is approached through stereoselective methods that allow for the specific configuration of the C-15 hydroxyl group. The general strategies for prostaglandin synthesis, pioneered by E.J. Corey, have been adapted and refined over the years. A common approach involves the construction of the cyclopentane core followed by the sequential addition of the α- and ω-side chains.

A key step in the synthesis of fluprostenol analogues is the stereoselective reduction of a C-15 ketone precursor. To obtain the 15(S)-hydroxyl group, specific reducing agents and conditions are employed that favor the formation of the (S)-alcohol over the (R)-alcohol.

General Synthetic Workflow

The following diagram illustrates a generalized, conceptual workflow for the synthesis of prostaglandin F2α analogues, highlighting the critical step for establishing the C-15 stereocenter.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Stereoselective Reduction of the C-15 Ketone

The following is a representative, generalized protocol for the stereoselective reduction of a C-15 enone precursor to yield the 15(S)-hydroxyl group. Specific reagents and conditions may vary based on the exact substrate and desired yield/purity. This protocol is based on established methods for prostaglandin synthesis.

Materials:

-

Prostaglandin enone precursor (e.g., a derivative of Corey lactone with the α- and ω-side chains attached, containing a ketone at C-15)

-

Stereoselective reducing agent (e.g., a bulky borohydride reagent known to favor the formation of the S-alcohol)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), ethanol)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

The prostaglandin enone precursor is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C).

-

The stereoselective reducing agent is added dropwise to the solution, and the reaction is stirred for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of the quenching solution.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the extraction solvent.

-

The combined organic layers are washed with brine, dried over the drying agent, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to separate the 15(S)- and 15(R)-epimers and afford pure this compound.

Pharmacological Profile

Mechanism of Action at the FP Receptor

This compound, like its 15(R)-epimer, is an agonist at the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). However, its potency is significantly lower. The activation of the FP receptor initiates a signaling cascade that is crucial for its physiological and pharmacological effects.

FP Receptor Signaling Pathway

The binding of an agonist to the FP receptor leads to the activation of the Gq alpha subunit of the associated heterotrimeric G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the cellular response.

Caption: Signaling pathway of the prostanoid FP receptor.

Quantitative Pharmacological Data

While this compound is known to be less potent than its 15(R)-epimer, specific quantitative data for its binding affinity and functional activity at the FP receptor is not widely available in peer-reviewed literature, as the focus has predominantly been on the more active 15(R) isomer. For comparative purposes, the pharmacological data for the active metabolite of travoprost, (+)-Fluprostenol (the 15(R)-epimer), is presented below. It is expected that the Ki and EC50 values for this compound would be significantly higher, indicating lower affinity and potency.

Table 1: Pharmacological Profile of (+)-Fluprostenol (15(R)-epimer)

| Parameter | Receptor | Value | Cell Line/Tissue | Reference |

| Binding Affinity (Ki) | FP | 49.9 nM | Cloned Human Ocular FP Receptors | |

| Functional Activity (EC50) | FP | 2.4 nM | Cloned Human Ocular FP Receptors | |

| 17.5 nM | Cloned Human Ocular FP Receptors (Ca²⁺ mobilization) | |||

| 19.1 nM | Rat A7r5 cells (Ca²⁺ mobilization) | |||

| 37.3 nM | Mouse 3T3 cells (Ca²⁺ mobilization) |

Experimental Protocol: Receptor Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the FP receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human FP receptor.

-

Radioligand (e.g., [³H]-(+)-Fluprostenol).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (a high concentration of a known FP receptor agonist, e.g., unlabeled (+)-Fluprostenol).

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl₂ and EDTA).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well filter plates.

Procedure:

-

In a 96-well plate, add the assay buffer, the cell membranes, and the radioligand at a fixed concentration (typically at or below its Kd).

-

Add the test compound at a range of concentrations to different wells.

-

For the determination of non-specific binding, add a high concentration of the unlabeled FP receptor agonist.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Experimental Protocol: Functional Assay (Calcium Mobilization)

The following is a generalized protocol for a functional assay to measure the ability of a test compound to stimulate the FP receptor, as measured by changes in intracellular calcium concentration.

Materials:

-

A cell line stably expressing the human FP receptor (e.g., HEK293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Test compound (this compound) at various concentrations.

-

A fluorescence plate reader capable of kinetic reading.

Procedure:

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period at 37 °C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and monitor the baseline fluorescence.

-

Add the test compound at various concentrations to the wells and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

The data is analyzed to determine the EC50 value of the test compound, which represents the concentration required to elicit a half-maximal response.

Conclusion

This compound is a key stereoisomer in the chemical and pharmacological landscape of the potent antiglaucoma agent travoprost. While it exhibits significantly lower activity at the FP receptor compared to its 15(R)-epimer, its study is crucial for a complete understanding of the structure-activity relationships of PGF2α analogues. Furthermore, as a potential impurity in the synthesis of travoprost, its accurate identification and quantification are essential for ensuring the quality and safety of this important therapeutic agent. The synthetic and analytical methods outlined in this guide provide a framework for researchers working on the development and characterization of prostaglandin-based therapeutics. Further research to quantify the pharmacological parameters of this compound would be beneficial to the scientific community.

References

An In-depth Technical Guide to the FP Receptor Agonist Activity of 15(S)-Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological activity of 15(S)-Fluprostenol as a potent and selective prostaglandin F2α (FP) receptor agonist. This document details its binding affinity and functional potency, the downstream signaling pathways it activates, and the experimental protocols used for its characterization.

Core Concepts: this compound and the FP Receptor

This compound, also known as Travoprost acid, is a synthetic analog of prostaglandin F2α (PGF2α). It is a highly selective and potent agonist for the FP receptor, a G-protein coupled receptor (GPCR) that mediates a variety of physiological effects, including the regulation of intraocular pressure, uterine contraction, and luteolysis. The isopropyl ester of this compound, Travoprost, is a prodrug used clinically to reduce intraocular pressure in patients with glaucoma.

Quantitative Analysis of FP Receptor Agonist Activity

The agonist activity of this compound and other prostaglandin analogs at the FP receptor is quantified through binding affinity (Ki) and functional potency (EC50) values. The following table summarizes key quantitative data for several FP receptor agonists.

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Cell Type/Assay Condition |

| This compound (Travoprost acid) | 35 ± 5 [1] | 1.4 [1] | Human Ciliary Muscle (Phosphoinositide Turnover) |

| 49.9 [2] | 2.4 [2] | Not specified | |

| 2.6 [1] | Mouse Fibroblasts and Rat Aortic Smooth Muscle Cells (Phosphoinositide Turnover) | ||

| 3.6 [1] | Human Trabecular Meshwork (Phosphoinositide Turnover) | ||

| 17.5 [2] | Cloned Human Ocular FP Receptors (Calcium Mobilization) | ||

| 19.1 [2] | Rat A7r5 Cells (Calcium Mobilization) | ||

| 37.3 [2] | Mouse 3T3 Cells (Calcium Mobilization) | ||

| Prostaglandin F2α (PGF2α) | Not specified | 9, 42, 140 | Bovine Iris Sphincter (Phosphoinositide turnover, MLC phosphorylation, contraction)[3] |

| Latanoprost acid | 98[1] | 32-124[1] | Various (Phosphoinositide Turnover) |

| Bimatoprost acid | 83[1] | 2.8-3.8[1][4] | Various (Phosphoinositide Turnover) |

| Unoprostone | 5,900 - >22,000[1][4] | Not specified | Not specified |

FP Receptor Signaling Pathways

Activation of the FP receptor by an agonist like this compound primarily initiates a signaling cascade through the Gq alpha subunit of its associated heterotrimeric G-protein.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a variety of cellular responses.[2][5] There is also evidence to suggest that the FP receptor can couple to other G-proteins, such as Gi and G12/13, to activate other signaling pathways, including the Rho and Raf/MEK/MAP kinase pathways.[5]

Experimental Protocols

Radioligand Binding Assay for FP Receptor

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for the FP receptor.

References

The Metabolic Journey of Travoprost: Unveiling 15(S)-Fluprostenol as a Key Active Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 8, 2025

Abstract

Travoprost, a synthetic prostaglandin F2α analogue, is a widely prescribed topical medication for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. As an isopropyl ester prodrug, Travoprost's therapeutic efficacy is contingent upon its metabolic conversion to a biologically active free acid. This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of its principal active metabolite, 15(S)-Fluprostenol (also known as Travoprost acid), and the subsequent cellular signaling cascade it initiates. This document synthesizes quantitative data, details experimental methodologies for its study, and presents visual representations of the key biological processes involved.

Introduction

Travoprost is a highly selective full agonist for the prostaglandin F (FP) receptor.[1][2] Its design as an isopropyl ester prodrug significantly enhances its lipophilicity, facilitating penetration through the cornea.[3] Upon traversing the cornea, Travoprost undergoes rapid hydrolysis by endogenous esterases, releasing its active metabolite, this compound.[4][5] This active moiety then binds to and activates FP receptors located in the ciliary muscle and trabecular meshwork, leading to an increase in the uveoscleral outflow of aqueous humor and a subsequent reduction in IOP.[2][4] Understanding the kinetics and mechanisms of this metabolic activation is crucial for optimizing drug delivery and therapeutic effect.

The Metabolic Conversion of Travoprost to this compound

The primary and most critical step in the bioactivation of Travoprost is the hydrolysis of its isopropyl ester group. This reaction is catalyzed by esterases present in the cornea.[4][5]

Enzymatic Hydrolysis

Corneal esterases efficiently convert Travoprost into its active free acid, this compound.[4] This conversion is described as a rapid process, essential for the drug's immediate pharmacological action.[4] The chemical structures of Travoprost and its active metabolite, this compound, are detailed in the official FDA label.[2] PubChem also confirms the active metabolite as fluprostenol, with the specific stereoisomer being this compound.

Systemic Metabolism of this compound

Following its local activity in the eye, this compound that enters the systemic circulation is further metabolized into inactive forms through several pathways, including beta-oxidation of the alpha (carboxylic acid) chain, oxidation of the 15-hydroxyl group to form 15-keto-travoprost, and reduction of the double bond at the 13,14 position.[5]

Quantitative Analysis of Travoprost Metabolism

While the hydrolysis of Travoprost is known to be rapid, precise quantitative data on the conversion rate within the human cornea is not extensively published. However, studies in animal models and human plasma provide valuable insights into the pharmacokinetics of the active metabolite.

Table 1: Pharmacokinetic Parameters of this compound (Travoprost Acid) in Human Plasma

| Parameter | Value | Reference |

| Peak Plasma Concentration (Cmax) | 25 pg/mL or less | [4] |

| Time to Peak Plasma Concentration (Tmax) | Within 30 minutes | [4] |

| Plasma Half-Life | Rapidly cleared (below limit of quantitation within 1 hour) | [4] |

Table 2: Conversion of Travoprost to Travoprost Acid in Aqueous Humor (Beagle Dog Model)

| Time Post-Intracameral Implant | Mole Fraction of Travoprost Acid | Reference |

| 14 days | 0.8 - 1.0 | [6] |

| 28 days | 0.8 - 1.0 | [6] |

| 60 days | 0.8 - 1.0 | [6] |

Experimental Protocols

The identification and quantification of Travoprost and its metabolites are primarily achieved through advanced analytical techniques. Furthermore, in vitro and ex vivo models are instrumental in studying the metabolic conversion process.

Quantification of Travoprost and this compound

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)

A common method for the quantitative analysis of Travoprost and this compound in biological matrices such as aqueous humor and plasma involves LC/MS/MS.[6]

-

Sample Preparation: Biological samples are typically subjected to solid-phase extraction to isolate the analytes of interest.

-

Chromatographic Separation: A C18 reverse-phase column is often used to separate Travoprost and its metabolites.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for quantification. The lower limit of quantitation (LLOQ) for Travoprost acid has been reported to be as low as 10 pg/mL.[6]

-

Quantification of Travoprost (Ester): To measure the concentration of the prodrug, samples can be incubated with an esterase (e.g., rabbit liver esterase) to convert all Travoprost to this compound. The total concentration of the acid is then measured, and the initial ester concentration is calculated by subtracting the baseline acid concentration.[6]

In Vitro Corneal Metabolism and Penetration Studies

Methodology: Franz Diffusion Cell System with Excised Cornea

This ex vivo model is widely used to assess the penetration and metabolism of ophthalmic drugs.[5]

-

Apparatus: A Franz diffusion cell is used, which consists of a donor and a receptor chamber separated by an excised cornea (e.g., from rabbit or human donor).

-

Procedure:

-

The excised cornea is mounted between the donor and receptor chambers.

-

The Travoprost formulation is applied to the epithelial side of the cornea in the donor chamber.

-

The receptor chamber is filled with a suitable buffer solution (e.g., balanced salt solution) and maintained at a physiological temperature.

-

Samples are collected from the receptor chamber at various time points.

-

-

Analysis: The collected samples are analyzed using LC/MS/MS or HPLC to determine the concentrations of both Travoprost and this compound that have permeated through the cornea. This allows for the calculation of permeability coefficients and the extent of metabolic conversion.

Signaling Pathway of this compound

Upon its formation, this compound acts as a selective agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a downstream signaling cascade that ultimately leads to the therapeutic effect of reduced intraocular pressure.

FP Receptor Activation and Downstream Signaling

The FP receptor is coupled to the Gq class of G-proteins.[7] The binding of this compound induces a conformational change in the receptor, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC).[1][8] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[7][8] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the cellular responses that increase aqueous humor outflow.[1][8]

Visualizations

Metabolic Pathway of Travoprost

Experimental Workflow for In Vitro Corneal Permeation and Metabolism

FP Receptor Signaling Pathway

Conclusion

The metabolic conversion of Travoprost to this compound is a pivotal step in its mechanism of action for lowering intraocular pressure. This rapid, esterase-mediated hydrolysis in the cornea ensures the localized delivery of the active therapeutic agent. The subsequent activation of the FP receptor and the Gq-PLC signaling pathway underscores the targeted pharmacological approach of this prostaglandin analogue. A thorough understanding of these processes, supported by robust analytical methodologies and in vitro models, is essential for the continued development and refinement of therapies for glaucoma and ocular hypertension.

References

- 1. researchgate.net [researchgate.net]

- 2. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin analogs in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Travoprost Liquid Nanocrystals: An Innovative Armamentarium for Effective Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 8. m.youtube.com [m.youtube.com]

Initial Characterization of 15(S)-Fluprostenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Fluprostenol is a synthetic analog of prostaglandin F2α (PGF2α) and an isomer of the potent prostaglandin F (FP) receptor agonist, fluprostenol. As the 15(S)-stereoisomer, it is the corresponding enantiomer to the more pharmacologically characterized 15(R)-Fluprostenol (also known as (+)-Fluprostenol or travoprost acid). This document provides a comprehensive overview of the initial characterization studies of this compound, focusing on its interaction with the FP receptor and the subsequent cellular signaling pathways. It is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.

This compound is also a potential active metabolite of its prodrug, this compound isopropyl ester.[1][2] While it is expected to be an agonist at the FP receptor, it is generally understood to possess lower potency compared to its 15(R) epimer.[1][3] This guide will delve into the available data, experimental methodologies, and the key signaling cascades associated with this compound.

Pharmacological Data

The pharmacological activity of this compound is primarily defined by its affinity for the FP receptor and its ability to elicit a functional response upon binding. While specific quantitative data for the 15(S) isomer is limited in publicly available literature, the data for the more potent 15(R) isomer, (+)-Fluprostenol, provides a crucial benchmark for comparison.

Table 1: Receptor Binding Affinity of Fluprostenol Isomers and Related Prostaglandins for the FP Receptor

| Compound | Receptor | Organism/Tissue | Ki (nM) |

| (+)-Fluprostenol (15R) | FP | Not Specified | 49.9 |

| (+)-Fluprostenol (Travoprost acid) | FP | Not Specified | 35 ± 5 |

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency of Fluprostenol Isomers and Related Prostaglandins at the FP Receptor

| Compound | Assay | Cell Line/Tissue | EC50 (nM) |

| (+)-Fluprostenol (15R) | Calcium Mobilization | Cloned Human Ocular FP Receptors | 17.5 |

| (+)-Fluprostenol (15R) | Calcium Mobilization | Rat A7r5 cells | 19.1 |

| (+)-Fluprostenol (15R) | Calcium Mobilization | Mouse 3T3 cells | 37.3 |

| (+)-Fluprostenol (Travoprost acid) | Phosphoinositide Turnover | Human Ciliary Muscle | 1.4 |

| (+)-Fluprostenol (Travoprost acid) | Phosphoinositide Turnover | Human Trabecular Meshwork | 3.6 |

| (+)-Fluprostenol (Travoprost acid) | Phosphoinositide Turnover | Mouse Fibroblasts & Rat Aortic Smooth Muscle | 2.6 |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathways

Activation of the prostaglandin F receptor (FP receptor) by its agonists, including this compound, initiates a well-defined intracellular signaling cascade. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.

Upon agonist binding, the Gq protein is activated, which in turn stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a key event that mediates many of the physiological effects of FP receptor activation.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of prostaglandin analogs like this compound.

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the FP receptor.

Objective: To quantify the competitive displacement of a radiolabeled ligand from the FP receptor by this compound.

Materials:

-

Cell membranes expressing the human FP receptor

-

[3H]-PGF2α (Radioligand)

-

This compound (Test compound)

-

Unlabeled PGF2α (for non-specific binding determination)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add cell membranes, [3H]-PGF2α (at a concentration near its Kd), and varying concentrations of this compound or unlabeled PGF2α (for non-specific binding).

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50, which can then be converted to Ki using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to stimulate the FP receptor and elicit a downstream cellular response, specifically the release of intracellular calcium.

Objective: To determine the potency (EC50) of this compound in inducing calcium mobilization in cells expressing the FP receptor.

Materials:

-

HEK293 cells stably expressing the human FP receptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound (Test compound)

-

A positive control agonist (e.g., (+)-Fluprostenol)

-

A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Seed the FP receptor-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.

-

Prepare serial dilutions of this compound and the positive control agonist in assay buffer.

-

Place the cell plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Add the different concentrations of this compound or the positive control to the wells and immediately begin kinetic fluorescence measurements.

-

Record the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Analyze the data by plotting the peak fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve to determine the EC50.

Conclusion

This compound is a stereoisomer of the well-characterized FP receptor agonist, fluprostenol. While it is understood to be less potent than its 15(R) counterpart, its activity at the FP receptor and its role as a potential metabolite of its isopropyl ester prodrug warrant further investigation. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound and other related prostaglandin analogs. Further studies are required to precisely quantify the binding affinity and functional potency of this compound to fully elucidate its pharmacological profile. This information will be critical for a complete understanding of its potential therapeutic applications and for the development of novel drugs targeting the prostaglandin signaling pathway.

References

A Technical Guide to the Biological Functions of Fluprostenol: An Isomeric Perspective

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fluprostenol, a synthetic analogue of Prostaglandin F2α (PGF2α), is a potent luteolytic agent and ocular hypotensive drug. As a chiral molecule, fluprostenol exists as multiple stereoisomers. However, the biological activity is predominantly associated with its dextrorotatory enantiomer, (+)-fluprostenol, also known as travoprost acid. This technical guide provides an in-depth analysis of the biological functions of fluprostenol, focusing on the well-characterized active isomer. It details the molecular mechanism of action through the Prostaglandin F Receptor (FP receptor), associated signaling pathways, and quantitative pharmacological parameters. Furthermore, this guide outlines standard experimental protocols for characterizing FP receptor agonists and presents a logical workflow for their evaluation.

Introduction: The Critical Role of Stereoisomerism

Isomerism, the phenomenon where compounds share the same molecular formula but differ in structure, plays a pivotal role in pharmacology.[1] For drugs with chiral centers, stereoisomers (enantiomers and diastereomers) can exhibit profound differences in their biological activity, receptor binding affinity, and metabolic profiles.[1]

Fluprostenol is a chiral compound, and the commercially available form is often a racemic mixture.[2][3] However, scientific literature overwhelmingly indicates that its biological effects are mediated by the (+)-enantiomer.[2][4] This enantiomer, (+)-fluprostenol, is the biologically active free acid of the prodrug travoprost.[3] It demonstrates significantly higher affinity and potency for its target receptor compared to other isomers.[4][5] While detailed comparative studies on all fluprostenol isomers are scarce in publicly available literature, the principle of stereoselectivity is well-established. This guide will, therefore, focus on the functions of the pharmacologically active (+)-fluprostenol, hereafter referred to as fluprostenol unless otherwise specified.

Mechanism of Action: The FP Receptor

Fluprostenol exerts its biological effects by acting as a potent and highly selective agonist for the Prostaglandin F2α Receptor (FP receptor), a G-protein coupled receptor (GPCR).[4][5] The FP receptor is the natural cognate receptor for PGF2α and is involved in a wide range of physiological processes, including reproductive functions like luteolysis and parturition, as well as the regulation of intraocular pressure.[6][7]

The binding of fluprostenol to the FP receptor initiates a conformational change, leading to the activation of intracellular signaling cascades.[8] This interaction is the primary mechanism behind its therapeutic effects, such as the reduction of intraocular pressure in the treatment of glaucoma by enhancing aqueous humor outflow.[9][10][11]

Signaling Pathways of the FP Receptor

Upon agonist binding, the FP receptor primarily couples to the Gq/11 class of G-proteins. This initiates the canonical phospholipase C (PLC) signaling pathway, which is central to the receptor's function.[12][13]

The key steps in the signaling cascade are:

-

Gαq Activation: Ligand-bound FP receptor activates the α-subunit of the Gq protein.

-

PLC Activation: Activated Gαq stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8][12]

-

PKC Activation: The increase in both intracellular Ca2+ and membrane-bound DAG synergistically activates Protein Kinase C (PKC).

These downstream effectors, particularly the rise in intracellular calcium and activation of PKC, mediate the majority of the physiological responses to fluprostenol, such as smooth muscle contraction and cellular proliferation.[12][13]

Quantitative Pharmacological Data

The potency and selectivity of fluprostenol and related compounds have been quantified in various studies. (+)-Fluprostenol is consistently shown to be a high-affinity, potent, and selective FP receptor agonist.[5][14]

| Compound | Receptor | Assay Type | Species | Ki (nM) | EC50 (nM) | Selectivity Profile | Reference(s) |

| (+)-Fluprostenol | FP | Binding | Human | 35 ± 5 | - | High selectivity vs. DP, EP1, EP3, EP4, IP, TP receptors.[5] | [5] |

| (+)-Fluprostenol | FP | Binding | Mouse | 3 - 4 | - | Also binds with lower affinity to other prostanoid receptors.[14] | [14] |

| (+)-Fluprostenol | FP | Binding | Human | - | 3.5 (IC50) | Potent inhibitor of PGF2α binding.[4] | [4] |

| (+)-Fluprostenol | FP | Binding | Rat | - | 7.5 (IC50) | Potent inhibitor of PGF2α binding.[4] | [4] |

| (+)-Fluprostenol | FP | Functional | Human (Ciliary Muscle) | - | 1.4 | Potent agonist activity.[5] | [5] |

| (+)-Fluprostenol | FP | Functional | Human (Trabecular Meshwork) | - | 3.6 | Potent agonist activity.[5] | [5] |

| (+)-Fluprostenol | FP | Functional | Rat (A7r5 cells) | - | 19.1 | Stimulates intracellular calcium mobilization. | |

| Latanoprost Acid | FP | Binding | Human | 98 | - | Less potent binding affinity than (+)-fluprostenol.[5] | [5] |

| Bimatoprost Acid | FP | Binding | Human | 83 | - | Less selective than (+)-fluprostenol, with affinity for EP1 and EP3.[5] | [5] |

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki indicates higher affinity. EC50/IC50: Half-maximal effective/inhibitory concentration, a measure of potency. A lower value indicates higher potency.

Experimental Protocols

Characterizing the activity of a compound like fluprostenol at a GPCR involves a series of in-vitro assays. Below are representative protocols for a competitive binding assay to determine affinity (Ki) and a calcium mobilization assay to determine functional potency (EC50).

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of fluprostenol isomers for the FP receptor by measuring their ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human FP receptor.

-

Cell membrane preparation from these cells.

-

Radioligand: [3H]-PGF2α.

-

Test compounds: (+)-Fluprostenol, other isomers, unlabeled PGF2α (for non-specific binding).

-

Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation fluid and vials.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Culture and harvest FP receptor-expressing HEK293 cells. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend membrane pellet in binding buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, add in order:

-

Binding buffer.

-

A fixed concentration of [3H]-PGF2α (typically at its Kd concentration).

-

Serial dilutions of the test compound (e.g., fluprostenol isomers).

-

Control wells:

-

Total Binding: No competitor.

-

Non-specific Binding (NSB): A high concentration of unlabeled PGF2α.

-

-

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 90-120 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Fluorescence-Based Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of fluprostenol isomers by quantifying the increase in intracellular calcium upon FP receptor activation.[15]

Materials:

-

CHO-K1 or HEK293 cells transiently or stably expressing the FP receptor (and potentially a promiscuous Gα16 protein to ensure a calcium readout).[15]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay Buffer: (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds: Serial dilutions of fluprostenol isomers.

-

A fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR).

Methodology:

-

Cell Plating: Seed the FP receptor-expressing cells into black-walled, clear-bottom 96- or 384-well plates and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 45-60 minutes at 37°C in the dark.

-

Compound Plate Preparation: Prepare a separate plate containing serial dilutions of the test compounds at a higher concentration (e.g., 5x final concentration).

-

Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Assay Execution:

-

The instrument measures a baseline fluorescence reading from each well of the cell plate.

-

The integrated fluid handler then adds the test compounds from the compound plate to the cell plate.

-

The instrument immediately and continuously measures the change in fluorescence intensity over time (typically 60-180 seconds). Receptor activation leads to Ca2+ release, which causes the dye's fluorescence to increase.[15]

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

-

Plot the response against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Experimental and Drug Discovery Workflow

The evaluation of a novel prostaglandin analogue, from initial design to functional characterization, follows a logical progression.

Conclusion

Fluprostenol's biological functions are a clear example of stereoselective pharmacology, with the (+)-enantiomer being the primary driver of its potent activity as an FP receptor agonist. By activating the Gq-PLC-Ca2+ signaling pathway, fluprostenol mediates significant physiological effects that are harnessed for therapeutic purposes, most notably in ophthalmology and veterinary medicine. A thorough understanding of its mechanism, quantitative pharmacology, and the experimental methods used for its characterization is essential for researchers in the field and for the development of new, more selective prostaglandin analogues.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. fluprostenol | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 3. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 7. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 8. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

15(S)-Fluprostenol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 15(S)-Fluprostenol, a prostaglandin F2α (PGF2α) analog. It details its chemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. The document delves into its mechanism of action as a prostaglandin FP receptor agonist, albeit with lower potency than its 15(R) epimer. A comparative analysis with the more potent 15(R)-Fluprostenol is presented, supported by available quantitative data. Furthermore, this guide outlines detailed experimental protocols for receptor binding and functional assays relevant to the characterization of this compound and other prostanoids. Signaling pathways associated with FP receptor activation are illustrated to provide a clear understanding of its cellular effects.

Core Properties of this compound

This compound is a synthetic prostaglandin analog. It is the C-15 epimer of the potent PGF2α receptor agonist, fluprostenol. Understanding its fundamental properties is crucial for its application in research and drug development.

| Property | Value | Reference |

| CAS Number | 54276-24-3 | [1] |

| Molecular Weight | 458.5 g/mol | [2] |

| Molecular Formula | C₂₃H₂₉F₃O₆ | [2] |

| Synonyms | 15-epi Fluprostenol | [3] |

Mechanism of Action and Pharmacology

This compound functions as an agonist at the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). However, its potency is noted to be lower than that of its 15(R) counterpart, fluprostenol.[1][4]

The activation of the FP receptor by agonists like fluprostenol initiates a well-characterized signaling cascade. This pathway is primarily mediated through the Gq family of G proteins.

Signaling Pathway

Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to various cellular responses.

Comparative Pharmacology

| Compound | Receptor Binding Affinity (Ki) | Functional Potency (EC50) | Cell Types | Reference |

| (+)-Fluprostenol (15R) | 35 ± 5 nM | 1.4 nM | Human Ciliary Muscle | [5] |

| 3.6 nM | Human Trabecular Meshwork | [5] | ||

| 49.9 nM | 2.4 nM | - | [6] | |

| 17.5 - 37 nM | Rat A7r5, Mouse 3T3, Cloned Human Ocular FP Receptors | [6][7] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols can be adapted by researchers for their specific experimental needs.

Prostaglandin FP Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the FP receptor.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane fraction by differential centrifugation.

-

Assay Buffer: Prepare a binding buffer, typically containing Tris-HCl, MgCl₂, and EDTA.

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to reduce non-specific binding.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol describes a cell-based functional assay to measure the ability of a compound to stimulate intracellular calcium release via the FP receptor.

Methodology:

-

Cell Culture: Culture cells endogenously or recombinantly expressing the FP receptor in a suitable medium.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C.

-

Compound Addition: After dye loading and washing, add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader equipped with an automated injection system.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

This compound is a valuable research tool for studying the structure-activity relationships of prostaglandin FP receptor agonists. While it exhibits lower potency compared to its 15(R) epimer, its characterization provides important insights into the stereochemical requirements for FP receptor activation. The experimental protocols detailed in this guide offer a framework for the further investigation of this compound and other related compounds, aiding in the broader understanding of prostanoid pharmacology and the development of novel therapeutics targeting the FP receptor.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C23H29F3O6 | CID 3391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (+)-Fluprostenol | CAS 54276-17-4 | Tocris Bioscience [tocris.com]

- 7. Real-time intracellular Ca2+ mobilization by travoprost acid, bimatoprost, unoprostone, and other analogs via endogenous mouse, rat, and cloned human FP prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 15(S)-Fluprostenol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Fluprostenol is a potent and selective synthetic analog of prostaglandin F2α (PGF2α). It acts as a high-affinity agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2] Activation of the FP receptor by this compound initiates a cascade of intracellular signaling events, making it a valuable tool for studying a wide range of cellular processes. These include, but are not limited to, cell proliferation, differentiation, apoptosis, and calcium mobilization.[3][4][5] Its utility extends to various research areas, including reproductive biology, oncology, and ophthalmology.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture experiments.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the activation of the FP receptor. The binding of this compound to the FP receptor, which is coupled to the Gq family of G proteins, stimulates phospholipase C (PLC).[5][6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[5][7] The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of downstream cellular responses.

Furthermore, FP receptor activation has been shown to transactivate the epidermal growth factor receptor (EGFR) and subsequently activate the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[3][6] This pathway is crucial in regulating cell proliferation and differentiation.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of fluprostenol in various cell culture studies.

Table 1: Effective Concentrations of Fluprostenol in Different Cell Lines

| Cell Line/Type | Species | Effect | Effective Concentration (IC50/EC50) | Reference |

| Adipocyte Precursors | Rat | Inhibition of Differentiation | 3-10 x 10⁻¹¹ M (IC50) | [1][4] |

| Human Myometrial Cells | Human | PLC Activation & Ca²⁺ Mobilization | Concentration-dependent | [5] |

| Ishikawa (Endometrial) | Human | Cell Proliferation | 1-100 nM | [3][8] |

| Bovine Trabecular Meshwork | Bovine | Inhibition of ET-1 induced contraction | 10⁻⁶ M | [9] |

| Cloned Human Ocular FP Receptors | Human | Intracellular Calcium Mobilization | 17.5 nM (EC50) | [2] |

| Rat A7r5 Cells | Rat | Intracellular Calcium Mobilization | 19.1 nM (EC50) | [2] |